N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide

Catalog No.
S15648392
CAS No.
M.F
C19H19N3O4S
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phen...

Product Name

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-methylbenzamide

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O4S/c1-12-4-6-15(7-5-12)18(23)20-16-8-10-17(11-9-16)27(24,25)22-19-13(2)14(3)21-26-19/h4-11,22H,1-3H3,(H,20,23)

InChI Key

RQJXQLOUBKWWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide is a synthetic compound that belongs to the class of sulfonamides. This compound features a complex structure characterized by a benzamide moiety linked to a sulfamoyl group, which is further connected to a 3,4-dimethyl-1,2-oxazole ring. Its molecular formula is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S with a molecular weight of approximately 385.44 g/mol .

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases where sulfonamide derivatives have shown efficacy.

The reactivity of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide can be attributed to the presence of functional groups such as the sulfonamide and amide functionalities. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties.

These reactions are crucial for the development of derivatives with improved efficacy or reduced side effects.

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide exhibits notable biological activities. Sulfonamides are well-known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis. This compound's unique structure may also impart additional biological functions, potentially including:

  • Anticancer Activity: Some studies suggest sulfonamide derivatives can inhibit tumor growth by targeting specific enzymatic pathways.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Further research is needed to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: Starting materials containing appropriate substituents undergo cyclization to form the 3,4-dimethyl-1,2-oxazole.
  • Sulfamoylation: The oxazole derivative is then reacted with a sulfonamide precursor to introduce the sulfamoyl group.
  • Amidation: Finally, coupling with 4-methylbenzoyl chloride or an equivalent reagent forms the desired benzamide structure.

Each step requires careful control of reaction conditions to maximize yield and purity .

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in developing new antibacterial or anticancer agents.
  • Research Tools: In biochemical assays to study enzyme inhibition or cellular pathways related to inflammation and cancer.

Its unique structure may also allow for further modifications leading to novel therapeutic agents.

Interaction studies involving N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary findings suggest that:

  • The compound may inhibit specific enzymes involved in folate metabolism.
  • It could interact with cellular receptors implicated in inflammatory pathways.

These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic profile.

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide shares structural similarities with several other compounds within the sulfonamide and benzamide classes. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamideContains an amino group instead of a methylbenzamidePotentially different biological activity due to amino substitution
N-[4-(butyl(methyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamideSimilar sulfamoyl group but different alkyl chainMay exhibit varied solubility and bioavailability
2-[[(3,4-Dimethyl)oxazol]-5-sulfamoyl]phenolContains a phenolic hydroxyl groupPotentially different mechanisms of action due to phenolic structure

The uniqueness of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide lies in its specific combination of functional groups that may confer distinct biological properties compared to these similar compounds. Further comparative studies could provide insights into optimizing its design for targeted therapies.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

385.10962727 g/mol

Monoisotopic Mass

385.10962727 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

Explore Compound Types